![molecular formula C27H46OS B14252942 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol CAS No. 402913-57-9](/img/structure/B14252942.png)
10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol: is an organic compound with the molecular formula C27H46OS It is characterized by a thiol group attached to a decane chain, which is further connected to a phenoxy group substituted with a pentylcyclohexyl moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol typically involves multiple steps:
Formation of 4-(4-Pentylcyclohexyl)phenol: This intermediate can be synthesized by the reaction of 4-pentylcyclohexanone with phenol in the presence of an acid catalyst.
Etherification: The phenol group of 4-(4-Pentylcyclohexyl)phenol is then reacted with 1-bromodecane under basic conditions to form 10-[4-(4-Pentylcyclohexyl)phenoxy]decane.
Thiol Addition: Finally, the decane chain is functionalized with a thiol group through a nucleophilic substitution reaction using thiourea followed by hydrolysis.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The thiol group in 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced to form the corresponding thiolate anion.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products:
Disulfides: Formed from the oxidation of the thiol group.
Thiolate Anion: Formed from the reduction of the thiol group.
Substituted Products: Formed from nucleophilic substitution reactions.
科学的研究の応用
Chemistry: : 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: : The compound’s thiol group can interact with biological molecules, making it useful in the study of enzyme inhibition and protein modification.
Industry: : Used in the production of specialty chemicals, including surfactants, lubricants, and polymers.
作用機序
The mechanism of action of 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol involves its thiol group, which can form covalent bonds with other molecules. This reactivity is crucial in its interactions with biological targets, such as enzymes and proteins, where it can modify their activity by forming disulfide bonds or other covalent modifications.
類似化合物との比較
Similar Compounds
4-(4-Pentylcyclohexyl)phenol: Lacks the decane-thiol chain but shares the pentylcyclohexyl-phenoxy structure.
Decane-1-thiol: Lacks the phenoxy and pentylcyclohexyl groups but contains the thiol-functionalized decane chain.
Uniqueness: : 10-[4-(4-Pentylcyclohexyl)phenoxy]decane-1-thiol is unique due to the combination of a long alkyl chain, a phenoxy group, and a thiol group. This combination provides a balance of hydrophobic and reactive properties, making it versatile for various applications.
特性
CAS番号 |
402913-57-9 |
|---|---|
分子式 |
C27H46OS |
分子量 |
418.7 g/mol |
IUPAC名 |
10-[4-(4-pentylcyclohexyl)phenoxy]decane-1-thiol |
InChI |
InChI=1S/C27H46OS/c1-2-3-10-13-24-14-16-25(17-15-24)26-18-20-27(21-19-26)28-22-11-8-6-4-5-7-9-12-23-29/h18-21,24-25,29H,2-17,22-23H2,1H3 |
InChIキー |
CJJCOMGYHFNMFG-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCCCCCCCCCCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



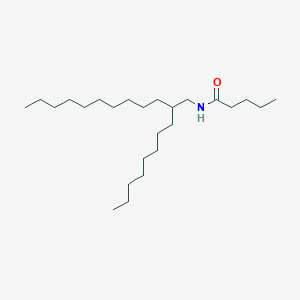
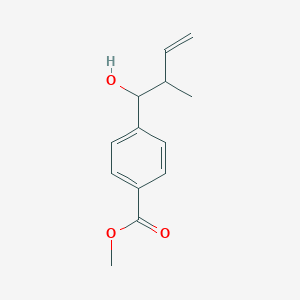

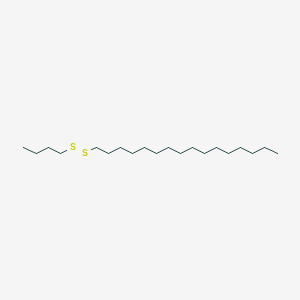
![2-(2-Ethoxyethyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene](/img/structure/B14252905.png)
![3-Nitrobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14252910.png)
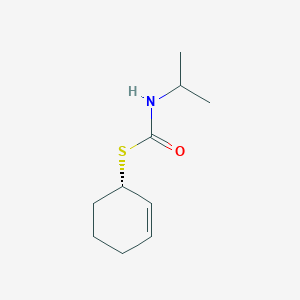
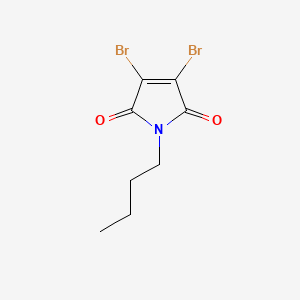
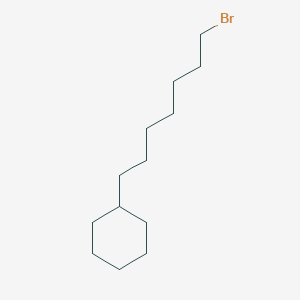
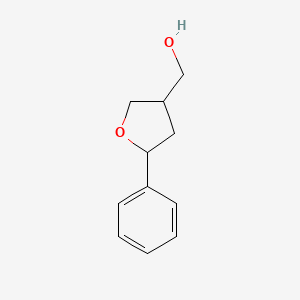
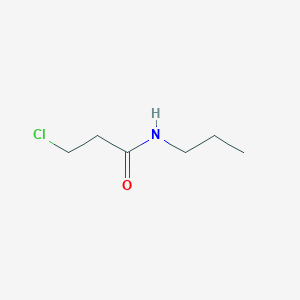
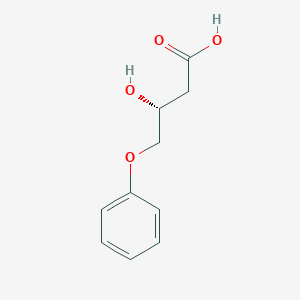
![4-{[5-(Dimethylamino)naphthalene-1-sulfonyl]amino}-L-phenylalanine](/img/structure/B14252945.png)
